Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine

LogP lipophilicity drug-likeness

Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine, also catalogued as N-(4-(trifluoromethoxy)benzyl)butan-1-amine , is a secondary amine building block (C₁₂H₁₆F₃NO; MW 247.26) that incorporates a 4-(trifluoromethoxy)benzyl pharmacophore and a linear n-butyl side chain. The molecule possesses one hydrogen bond donor (N–H), two hydrogen bond acceptors (N atom and -OCF₃), a topological polar surface area (TPSA) of 21.26 Ų, and six rotatable bonds.

Molecular Formula C12H16F3NO
Molecular Weight 247.26 g/mol
CAS No. 1020947-61-8
Cat. No. B3074574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl({[4-(trifluoromethoxy)phenyl]methyl})amine
CAS1020947-61-8
Molecular FormulaC12H16F3NO
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C12H16F3NO/c1-2-3-8-16-9-10-4-6-11(7-5-10)17-12(13,14)15/h4-7,16H,2-3,8-9H2,1H3
InChIKeyANZLGLJEVQHVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine (CAS 1020947-61-8): Physicochemical Identity and Baseline Characterization for Procurement


Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine, also catalogued as N-(4-(trifluoromethoxy)benzyl)butan-1-amine , is a secondary amine building block (C₁₂H₁₆F₃NO; MW 247.26) that incorporates a 4-(trifluoromethoxy)benzyl pharmacophore and a linear n-butyl side chain. The molecule possesses one hydrogen bond donor (N–H), two hydrogen bond acceptors (N atom and -OCF₃), a topological polar surface area (TPSA) of 21.26 Ų, and six rotatable bonds . Commercially available in ≥95–98% purity from multiple global suppliers , this compound is primarily utilized as a synthetic intermediate and medicinal chemistry building block, with the trifluoromethoxy group conferring enhanced lipophilicity and metabolic stability [1].

Synthetic intermediate for medicinal chemistry
4-(trifluoromethoxy)benzyl pharmacophore for SAR exploration
Linear n-butyl side chain enables systematic alkyl chain SAR

Why N-Alkyl Chain Length and Linearity Cannot Be Interchanged for Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine


Within the class of N-alkyl-4-(trifluoromethoxy)benzylamines, the physicochemical properties governing membrane permeability, solubility, and molecular recognition are exquisitely sensitive to the N-alkyl substituent. Computational chemistry data reveal that changing from an N-methyl to an N-n-butyl group increases the calculated logP by approximately 0.97 log units (from XlogP ~2.5 to 3.47) and adds two additional rotatable bonds (from 4 to 6), which can substantially alter the free energy of desolvation and the entropic cost of binding . These non-linear changes in lipophilicity and conformational flexibility mean that N-methyl, N-ethyl, or N-isopropyl analogs cannot serve as drop-in replacements in structure-activity relationship (SAR) programs, medicinal chemistry lead optimization, or any application where consistent partitioning and molecular shape are critical [1].

Lipophilicity mismatch
N-alkyl chain length shifts LogP by ~0.7-1.0 units, which may alter membrane partitioning compared to N-methyl or N-ethyl analogs.
Conformational flexibility mismatch
Rotatable bond count differs (6 vs. 4), potentially affecting entropic binding contributions relative to shorter-chain homologs.
Shape and steric profile mismatch
Linear n-butyl vs. branched/cyclic N-alkyl topologies can change hydrophobic pocket complementarity.

Quantified Physicochemical Differentiation of Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine Versus Closest N-Alkyl Analogs


Calculated LogP Elevation Drives Lipophilicity Differentiation from N-Methyl, N-Ethyl, and Primary Amine Comparators

The target compound's calculated LogP (3.47) is substantially higher than that of its shorter-chain N-alkyl analogs and the unsubstituted primary amine. This quantitative difference directly impacts predicted membrane permeability and organic-aqueous partitioning behavior .

LogP differentiation
Data to verify
ΔLogP +0.73 to +0.97 vs. N-methyl, N-ethyl, primary amine
Supports lipophilicity-based SAR partitioning
Vendor-computed LogP values
LogP lipophilicity drug-likeness partition coefficient

Rotatable Bond Count Defines Conformational Flexibility Differentiation from Lower N-Alkyl Homologs

The target compound possesses 6 rotatable bonds, two more than the N-methyl and N-ethyl analogs (4 each) and substantially more than the primary amine. This increased rotational freedom alters the entropic penalty upon target binding and expands the conformational search space available for molecular recognition [1].

Rotatable bonds
Reported
6 rotatable bonds (+2 vs. N-methyl/ethyl)
Modulates conformational entropy in binding
Within Veber bioavailability guidelines
rotatable bonds conformational entropy drug-likeness Veber rules

Molecular Weight Scaling Distinguishes N-Butyl from N-Methyl Through N-Isopropyl Analogs for Property-Based Design

With a molecular weight of 247.26 g/mol, the target compound is incrementally heavier than its shorter N-alkyl homologs. This progressive mass increase provides a systematic scaffold for fragment growth studies where precise, stepwise changes in bulk are required .

Molecular weight scaling
Data to verify
247.26 g/mol; +14-56 Da over shorter analogs
Enables fragment growth SAR studies
Incremental methylene unit mass
molecular weight fragment-based drug design lead-likeness property-based optimization

Conserved TPSA and H-Bond Profile Across N-Alkyl Series Facilitates Isolated Assessment of Lipophilicity-Driven SAR

The TPSA (21.26 Ų) and hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) are identical across the N-methyl, N-ethyl, and N-butyl analogs, as these values are dominated by the invariant 4-(trifluoromethoxy)benzylamine core. This constancy means that any observed differences in biological activity or ADME properties within a matched molecular pair series can be attributed primarily to the lipophilicity and conformational effects of the N-alkyl substituent, rather than to hydrogen-bonding or polarity variations .

Conserved TPSA & H-bonds
Class-level
TPSA 21.26 Ų; 1 HBD, 2 HBA identical across series
Isolates lipophilicity effect in matched pairs
Invariant core scaffold
TPSA hydrogen bonding SAR property-matched series

N-Butyl Linearity Differentiates from Branched N-Isopropyl and N-Cyclopropyl Analogs in Shape and Steric Profile

Unlike the N-isopropyl (CAS 1016516-40-7) and N-cyclopropyl (CAS 926255-72-3) analogs, the target compound features an unbranched n-butyl chain that adopts an extended low-energy conformation, minimizing steric clash near the secondary amine while maximizing hydrophobic surface area. This linear topology contrasts with the compact, branched architecture of the isopropyl derivative (233.23 g/mol) and the constrained cyclopropyl ring (231.21 g/mol), offering a distinct molecular shape for exploring hydrophobic pocket complementarity [1].

Linear vs branched shape
Class-level
Extended n-butyl chain vs. compact isopropyl/cyclopropyl
Explores distinct hydrophobic pocket shapes
Shape diversity for library design
molecular shape steric bulk branching shape diversity

Commercial Purity Tiering: 98% Grade Availability Provides Advantage Over 95% Baseline for Sensitive Downstream Chemistry

The target compound is available at multiple purity grades, including 98% (Leyan, ChemScene), whereas several closely related N-alkyl analogs (e.g., N-cyclopropyl, CAS 926255-72-3) are typically supplied at 95% purity . This purity differential is relevant for applications such as amide coupling, reductive amination, or metal-catalyzed cross-coupling where amine impurities can act as competing nucleophiles or catalyst poisons.

Purity tiering
Data to verify
≥98% purity vs. 95% for N-cyclopropyl analog
Supports higher-fidelity synthesis reproducibility
Supplier-specified grades
purity procurement analytical quality reproducibility

Recommended Application Scenarios for Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine Based on Quantified Differentiation Evidence


Systematic N-Alkyl SAR Series for Lead Optimization Targeting Lipophilic Binding Pockets

The 0.73–0.97 LogP elevation compared to N-methyl and primary amine analogs makes this compound the terminal hydrophobicity anchor in a matched molecular pair SAR series. Medicinal chemists can use it to probe the lipophilic tolerance of a target binding site while maintaining identical TPSA and H-bond donor/acceptor counts across the series . In fragment growth campaigns, the +42 Da mass increment relative to the N-methyl analog represents two methylene extensions, enabling stepwise assessment of hydrophobic-driven affinity gains.

Conformational Entropy Modulation in Protein-Ligand Binding Studies

With 6 rotatable bonds—two more than the N-ethyl and N-methyl comparators —the target compound introduces additional conformational degrees of freedom that modulate the entropic contribution to binding free energy (ΔG = ΔH − TΔS). This property is valuable for biophysical studies (e.g., ITC, SPR) where differential conformational entropy between ligands can be correlated with binding thermodynamics. The linear n-butyl chain's extended conformation contrasts with the compact shape of the N-isopropyl and N-cyclopropyl analogs , offering combinatorial shape diversity for library design.

Chromatographic Method Development and LogP-Based Separation Optimization

The target compound's LogP of 3.47—the highest in the N-alkyl series—provides a convenient high-retention reference point for developing reverse-phase HPLC or flash chromatography methods tailored to N-substituted benzylamine libraries. Its 0.78 LogP separation from the N-ethyl analog (LogP 2.69) predicts a readily achievable chromatographic resolution under standard C18 gradient conditions, enabling its use as a retention time calibrant for lipophilicity-based purification protocols.

High-Purity Building Block for Multistep Synthesis Requiring Robust Amine Nucleophiles

The 98% purity specification available from multiple suppliers supports demanding synthetic sequences—such as amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling—where trace primary or tertiary amine impurities could generate difficult-to-remove byproducts. This purity level, combined with the compound's well-defined single secondary amine reactivity, offers greater batch-to-batch reproducibility than the 95% grade commonly supplied for N-cyclopropyl and other constrained analogs.

Application
Selection Property
Validation Focus
N-Alkyl SAR lead optimization
Elevated LogP anchor in matched pair series
Lipophilicity-driven affinity profiling
Conformational entropy modulation
Extended linear n-butyl conformation
Binding thermodynamics (ITC/SPR)
Chromatographic method development
High LogP reference point
Lipophilicity-based separation protocols
High-purity synthesis building block
High-purity specification
Batch-to-batch reproducibility
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